
Tyrosylphenylalanine
Descripción general
Descripción
Tyrosylphenylalanine (Tyr-Phe), also known as Phe-Tyr, is an amino acid derivative that is used in a variety of scientific research applications. It is a dipeptide, which is a two-amino acid chain, composed of tyrosine and phenylalanine. Tyr-Phe is a versatile molecule that has been used in numerous studies to study the structure and function of proteins, as well as to investigate the role of various biochemical processes in various diseases.
Aplicaciones Científicas De Investigación
1. Biotechnology and Industrial Production
Field:
Biotechnology and metabolic engineering.
Summary:
Tyrosylphenylalanine (TyrPhe) serves as a valuable precursor compound for various industrial and pharmaceutical applications. Unlike chemical production methods, biotechnological approaches allow for environmentally friendly and nearly carbon-free production of TyrPhe from biomass feedstocks .
Methods and Experimental Procedures:
Researchers employ microbial strains engineered to produce TyrPhe. These strains utilize biomass-derived substrates (such as sugars or lignocellulosic materials) as feedstocks. The biosynthetic pathway involves enzymes that convert phenylalanine to tyrosine and subsequently combine them to form TyrPhe. Optimization of strain performance, fermentation conditions, and downstream purification processes are critical for efficient production.
Results and Outcomes:
Successful biotechnological production of TyrPhe offers a sustainable alternative to chemical synthesis. Researchers have achieved high yields and purity, making it suitable for various applications, including drug development, food additives, and specialty chemicals.
3. Structural Biology and Nanotechnology
Field:
Biophysics and materials science.
Summary:
Phenylalanine, tyrosine, and tryptophan (including TyrPhe) are aromatic amino acids that form organized structures, such as fibrils and nanotubes. These structures have applications in nanotechnology and drug delivery.
Methods and Experimental Procedures:
Researchers study the self-assembly behavior of TyrPhe and related aromatic amino acids. Techniques include circular dichroism spectroscopy, atomic force microscopy, and X-ray crystallography.
Results and Outcomes:
TyrPhe-based nanotubes and fibrils can encapsulate drugs, allowing controlled release. Understanding their structural properties aids in designing novel drug delivery systems.
These applications highlight the versatility and significance of TyrPhe in various scientific domains. Researchers continue to explore its potential in medicine, materials science, and beyond .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-15(10-13-6-8-14(21)9-7-13)17(22)20-16(18(23)24)11-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWAPUBOXJWXMS-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosylphenylalanine | |
CAS RN |
17355-11-2 | |
| Record name | L-Tyrosyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



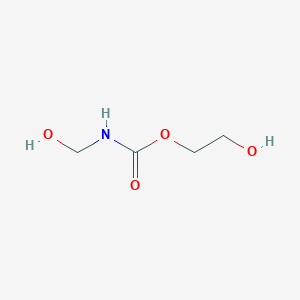
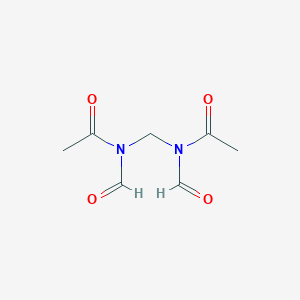
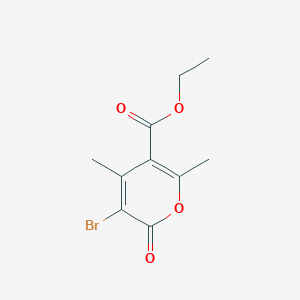
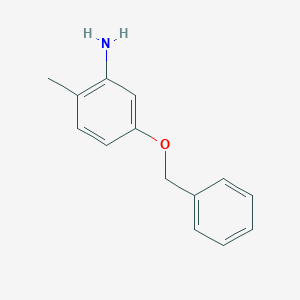
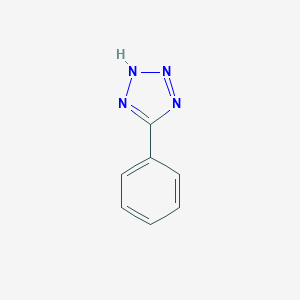

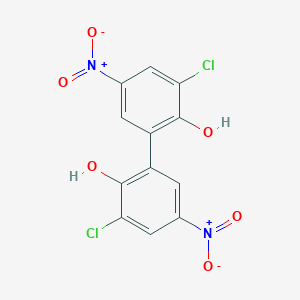
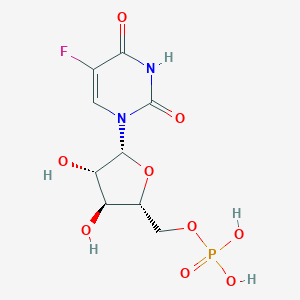
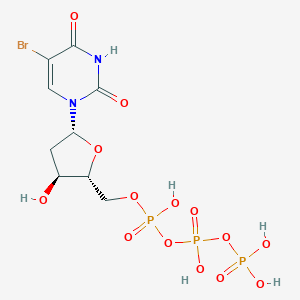
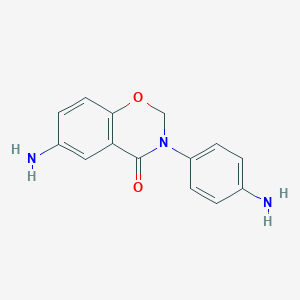
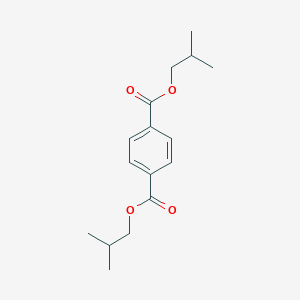
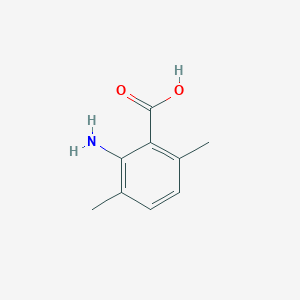

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)